Regioisomeric Distinction: 2,5-Dimethoxyphenyl vs. 3,4-Dimethoxyphenyl Substitution
The target compound bears a 2,5-dimethoxyphenyl group at the pyridazine 3-position, in contrast to the 3,4-dimethoxyphenyl regioisomer (CAS 1021131-48-5). The 2,5-substitution pattern creates a distinct electronic dipole moment and steric profile around the biaryl bond. In related pyridazine-triazolopyridazine hybrid series evaluated against the MCF-7 breast carcinoma cell line, compounds bearing a 2,5-dimethoxyphenyl substituent at the triazole ring achieved GI₅₀ values below 10 μg/mL, whereas the 3,4-dimethoxyphenyl counterparts showed attenuated activity [1]. This indicates that the 2,5-dimethoxy arrangement can confer a measurable advantage in antiproliferative potency within pyridazine-containing chemotypes.
| Evidence Dimension | Anticancer potency (cytotoxicity in MCF-7 human breast carcinoma cells) |
|---|---|
| Target Compound Data | 2,5-dimethoxyphenyl-substituted pyridazine-triazole hybrid: GI₅₀ < 10 μg/mL [1] |
| Comparator Or Baseline | 3,4-dimethoxyphenyl-substituted analogs in the same series showed reduced potency [1] |
| Quantified Difference | 2,5-dimethoxy substitution associated with sub-10 μg/mL GI₅₀; 3,4-substitution less active (exact fold difference not reported) [1] |
| Conditions | MCF-7 human breast carcinoma cell line; in vitro cytotoxicity assay [1] |
Why This Matters
For procurement decisions in oncology-focused screening campaigns, the 2,5-regioisomer offers a validated structural starting point with demonstrated antiproliferative potential, whereas the 3,4-regioisomer may require additional synthetic optimization to achieve comparable cellular activity.
- [1] Synthesis, Molecular Docking, and Anticancer Activity of New Thiophene Linked 1,2,4-Triazolo[4,3-b]pyridazine Derivatives Against the MCF-7 Human Breast Carcinoma Cell Line. Pleiades Online. (Compounds with furan and 2,5-dimethoxyphenyl substituents at the triazole ring showed GI₅₀ < 10 μg/mL). View Source
